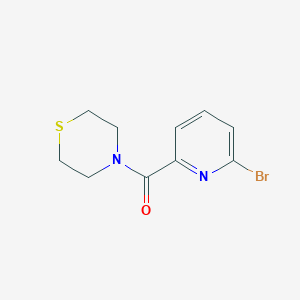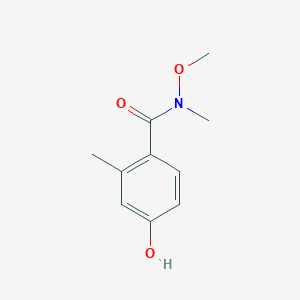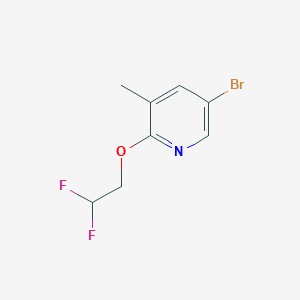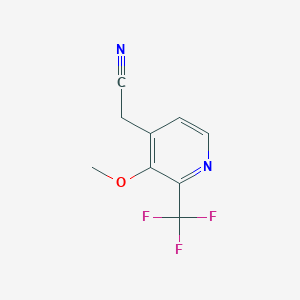
3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile
描述
3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile is a heterocyclic organic compound with the molecular formula C9H7F3N2O It features a pyridine ring substituted with a methoxy group at the 3-position, a trifluoromethyl group at the 2-position, and an acetonitrile group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amino group.
Methoxylation: Introduction of the methoxy group at the 3-position.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2-position.
Acetonitrile Addition: Introduction of the acetonitrile group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalysts to enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Formation of 3-methoxy-2-(trifluoromethyl)pyridine-4-carboxaldehyde.
Reduction: Formation of 3-methoxy-2-(trifluoromethyl)pyridine-4-ethylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy and acetonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Methoxy-3-(trifluoromethyl)pyridine: Lacks the acetonitrile group, making it less versatile in certain applications.
3-Fluoro-2-(trifluoromethyl)pyridine: Substitutes a fluorine atom for the methoxy group, altering its chemical reactivity and biological activity.
2-Chloro-3-(trifluoromethyl)pyridine:
Uniqueness
3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, trifluoromethyl, and acetonitrile groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-15-7-6(2-4-13)3-5-14-8(7)9(10,11)12/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLMPKNVDCCQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


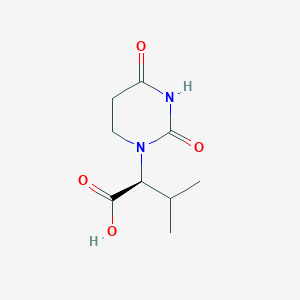
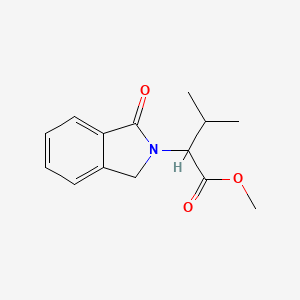
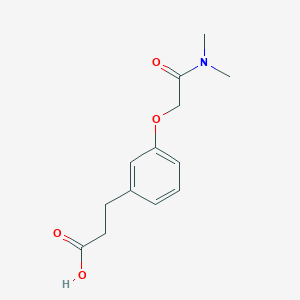
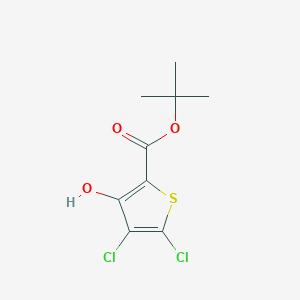
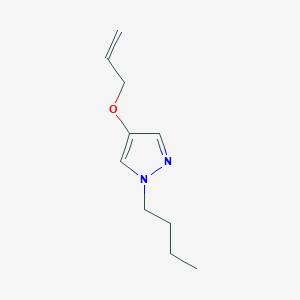
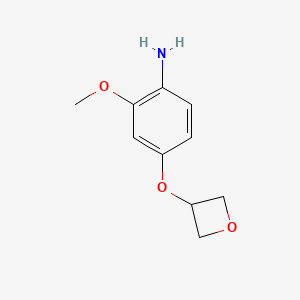

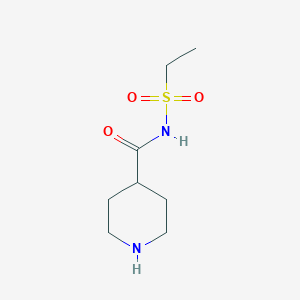
![Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate](/img/structure/B1409528.png)
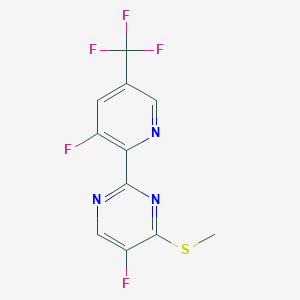
![6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B1409532.png)
